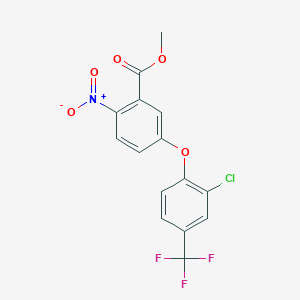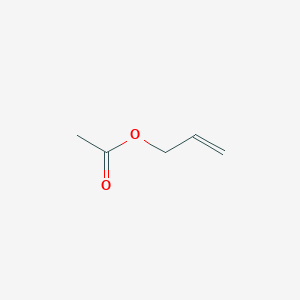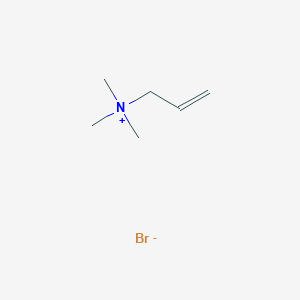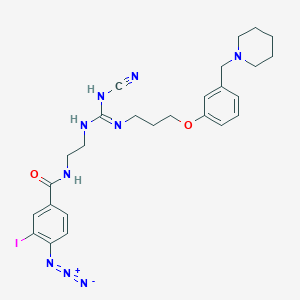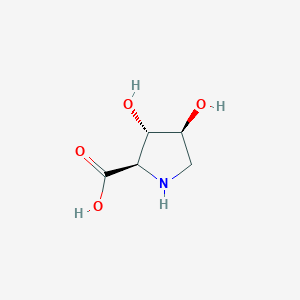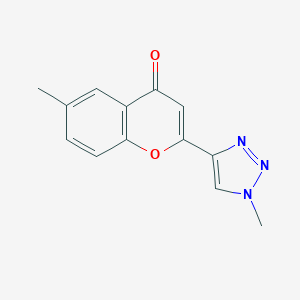
4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)-, also known as coumarin-triazole hybrid compound, is a novel chemical compound that has gained significant attention in the field of medicinal chemistry. The compound has been synthesized using various methods and has shown promising results in scientific research applications.
Wirkmechanismus
The mechanism of action of 4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)- is not fully understood. However, studies have suggested that the compound exerts its biological activity by interacting with various targets such as enzymes, receptors, and DNA. The triazole moiety in the compound is believed to play a crucial role in its biological activity by forming hydrogen bonds with the target molecules.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of the 4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)-azole hybrid compound have been extensively studied. The compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. It has also exhibited potent antimicrobial and antiviral activities by disrupting the membrane integrity of the microorganisms. The compound has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has shown anticoagulant activity by inhibiting the activity of thrombin.
Vorteile Und Einschränkungen Für Laborexperimente
The 4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)-azole hybrid compound has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be obtained in high yields. The compound is stable under normal laboratory conditions and can be stored for extended periods. However, the compound has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for its preparation and characterization. The compound is also sensitive to light and requires protection from light during storage and handling.
Zukünftige Richtungen
The 4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)-azole hybrid compound has several potential future directions. The compound can be further modified to improve its biological activity and selectivity. The compound can also be conjugated with other molecules to enhance its targeting ability. The compound can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles. The compound can also be investigated for its potential use in other scientific research applications such as imaging and diagnostics.
Conclusion:
In conclusion, 4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)- is a novel 4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)-azole hybrid compound that has shown promising results in various scientific research applications. The compound has been synthesized using various methods and has exhibited potent biological activity. The compound has several advantages for lab experiments but also has some limitations. The compound has several potential future directions and can be further investigated for its potential use in various scientific research applications.
Synthesemethoden
The synthesis of 4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)- involves the reaction between coumarin and 1-methyl-1H-1,2,3-triazole-4-carboxylic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in an inert solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
The 4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)-azole hybrid compound has shown promising results in various scientific research applications such as anticancer, antimicrobial, antiviral, anti-inflammatory, and anticoagulant activities. The compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy.
Eigenschaften
CAS-Nummer |
131924-47-5 |
|---|---|
Produktname |
4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)- |
Molekularformel |
C13H11N3O2 |
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
6-methyl-2-(1-methyltriazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C13H11N3O2/c1-8-3-4-12-9(5-8)11(17)6-13(18-12)10-7-16(2)15-14-10/h3-7H,1-2H3 |
InChI-Schlüssel |
SYIMKIJSJZYNES-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C3=CN(N=N3)C |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C3=CN(N=N3)C |
Andere CAS-Nummern |
131924-47-5 |
Synonyme |
4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



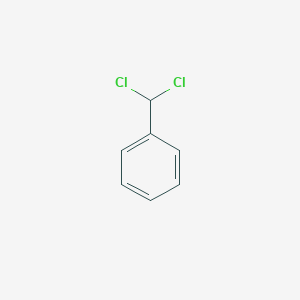
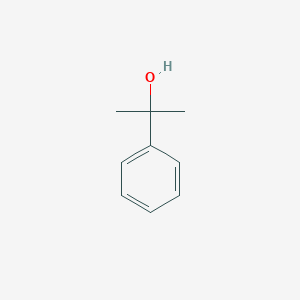
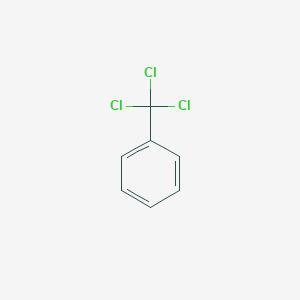

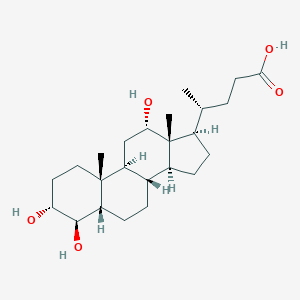
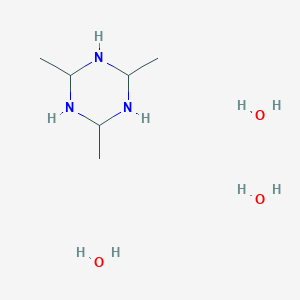
![N-[(4-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B165777.png)
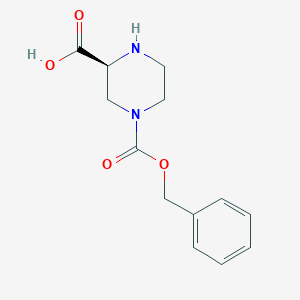
![Pyrazolo[1,5-a]pyridin-3-amine](/img/structure/B165781.png)
